Trichodecenin II

Description

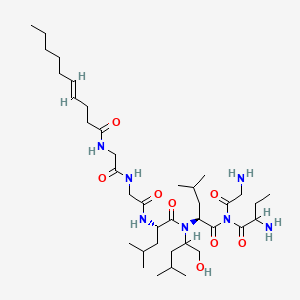

Trichodecenin II is a peptaibol, a class of non-ribosomal, α-aminoisobutyric acid (Aib)-rich peptides produced by fungi such as Trichoderma viride. It is characterized by the sequence 4-Decenoyl-Gly-Gly-Leu-Aib-Gly-Leu-Lol (where Lol represents leucinol) . Peptaibols are amphipathic molecules with antimicrobial and membrane-modifying activities, attributed to their helical or β-turn-rich conformations that facilitate interactions with lipid bilayers . This compound contains a single Aib residue at position 4, a structural feature critical for stabilizing helical conformations, alongside flexible Gly residues that enable dynamic conformational shifts .

Properties

CAS No. |

140939-04-4 |

|---|---|

Molecular Formula |

C38H69N7O8 |

Molecular Weight |

752 g/mol |

IUPAC Name |

(E)-N-[2-[[2-[[(2S)-1-[[(2S)-1-[(2-aminoacetyl)-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]-(1-hydroxy-4-methylpentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide |

InChI |

InChI=1S/C38H69N7O8/c1-9-11-12-13-14-15-16-17-32(47)41-22-33(48)42-23-34(49)43-30(19-26(5)6)37(52)44(28(24-46)18-25(3)4)31(20-27(7)8)38(53)45(35(50)21-39)36(51)29(40)10-2/h14-15,25-31,46H,9-13,16-24,39-40H2,1-8H3,(H,41,47)(H,42,48)(H,43,49)/b15-14+/t28?,29?,30-,31-/m0/s1 |

InChI Key |

KBYQQBAWMOIJQY-UIWIRWKRSA-N |

SMILES |

CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)N(C(CC(C)C)CO)C(CC(C)C)C(=O)N(C(=O)CN)C(=O)C(CC)N |

Isomeric SMILES |

CCCCC/C=C/CCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N([C@@H](CC(C)C)C(=O)N(C(=O)CN)C(=O)C(CC)N)C(CC(C)C)CO |

Canonical SMILES |

CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)N(C(CC(C)C)CO)C(CC(C)C)C(=O)N(C(=O)CN)C(=O)C(CC)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-decenoyl-Gly-Gly-Leu-Aib-Gly-Leu-Lol 4-decenoyl-glycyl-glycyl-leucyl-2-methylalanyl-glycyl-leucyl-leucinol trichodecenin II trichodecenin-II |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Conformational Comparisons

Trichodecenin I

- Sequence : Z-Gly-Gly-D-Leu-Aib-Gly-D-Ile-D-Leu-OMe (Z = benzyloxycarbonyl) .

- Conformation : Adopts multiple β-turns (Type I at Gly1-Gly2, Type II' at Leu3-Aib4, and Type I at Aib4-Gly5) in chloroform and crystalline states . Unlike Trichodecenin II, its synthetic analog TDT4W6 (with Trp and TOAC substitutions) exhibits dynamic conformers interconverting between β-turn and helical structures in solution .

- Functional Implication : The β-turn architecture enhances membrane interaction via hydrogen bonding, while helical segments in analogs like TDT4W6 improve fluorescence-based tracking of membrane permeabilization .

Trichogin A IV

- Sequence : Boc-Gly-Gly-Leu-Aib-Gly-Ile-Leu-OMe .

- Conformation: Predominantly non-helical in chloroform, with β-turns similar to Trichodecenin I. However, in dimethyl sulfoxide, it transitions to a frayed right-handed helix .

- Functional Implication : The solvent-dependent structural plasticity highlights the role of environmental factors in modulating peptaibol activity. Unlike this compound, Trichogin A IV’s N-terminal lipophilic chain is critical for membrane activity .

Tylopeptin B Analogues

- Structural Modifications : TOAC (a conformationally constrained, spin-labeled residue) replaces Aib at positions 4, 8, or 13 .

- Conformation : Retains helical propensity in membrane-mimicking solvents, with increased helicity in aqueous environments due to TOAC’s rigidity .

- Functional Implication : TOAC substitution enhances electron paramagnetic resonance (EPR) studies of membrane interactions, a feature absent in native this compound .

Comparative Data Table

Functional and Mechanistic Insights

- Role of Aib : Aib residues promote helicity, but their impact depends on position and neighboring residues. In this compound, the single Aib at position 4 balances rigidity with Gly-driven flexibility, enabling adaptive membrane interactions .

- Glycine Content : High Gly content in Trichodecenin I and II facilitates β-turn formation, enhancing solvent accessibility and peptide-lipid hydrogen bonding .

- Substitutions : TOAC or Trp substitutions in analogs (e.g., TDT4W6) introduce functional handles for tracking conformational dynamics without compromising antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.